molecular formula C11H17N B1461450 [(2,5-Dimethylphenyl)methyl](ethyl)amine CAS No. 39191-08-7

[(2,5-Dimethylphenyl)methyl](ethyl)amine

Cat. No. B1461450
CAS RN: 39191-08-7
M. Wt: 163.26 g/mol
InChI Key: BRBBMJGRUDOMKZ-UHFFFAOYSA-N
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Description

“(2,5-Dimethylphenyl)methylamine” is an organic compound that contains nitrogen . It’s a type of amine, where one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups . This compound is used in scientific research due to its unique structure, which allows for diverse applications, including catalyst synthesis, drug discovery, and organic reactions.


Synthesis Analysis

Amines can be synthesized through various methods. One common method is the nucleophilic substitution reaction between halogenoalkanes and ammonia . In this process, the nitrogen in the ammonia or primary amine molecule attacks the carbon in the halogenoalkane, forming a new bond and expelling the halogen as a halide ion .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as nucleophiles, attacking electrophilic carbon atoms . For example, they can react with acyl chlorides in a nucleophilic addition/elimination reaction . Amines can also undergo reactions with boron reagents in Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. They can form hydrogen bonds, which gives them higher boiling points than alkanes or ethers of similar molar mass, but lower than those of alcohols . Methyl, dimethyl, trimethyl, and ethyl amines are gases under standard conditions, while most common alkyl amines are liquids, and high molecular weight amines are solids at standard temperatures .

Scientific Research Applications

Chemical Synthesis and Transformations

(2,5-Dimethylphenyl)methylamine and its derivatives are key intermediates in various chemical synthesis processes. For instance, reactions of certain heterocyclic compounds with nucleophiles have been explored, leading to transformations and ring modifications, indicative of the compound's role in synthesizing complex molecules (Plas, Haase, Zuurdeeg, & Vollering, 2010). Additionally, novel (phenylalkyl)amines have been synthesized to investigate structure–activity relationships, which further demonstrates the utility of such compounds in designing bioactive molecules (Trachsel, 2003).

Catalysis and Enantioselective Reactions

Chiral amines, including those related to the given compound, have been utilized to catalyze enantioselective Michael additions. These catalytic processes are crucial for producing optically active compounds, which have significant implications in pharmaceutical synthesis and materials science (Melchiorre & Jørgensen, 2003).

Photoremovable Protecting Groups

Derivatives of (2,5-Dimethylphenyl)methylamine have been employed as photoremovable protecting groups for amines and amino acids. This application is particularly relevant in the field of photochemistry, where precise control over the release of functional groups is necessary for various synthetic and biological processes (Kammari, Plíštil, Wirz, & Klán, 2007).

Material Science Applications

In material science, derivatives of (2,5-Dimethylphenyl)methylamine have found applications as interfacial materials in polymer solar cells. These compounds can modify the work function of electrodes, thereby improving the efficiency and performance of organic electronic devices (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Analytical Chemistry

In analytical chemistry, amine-based fluorescent probes derived from similar compounds have been developed for the real-time monitoring of low carbon dioxide levels. Such probes are valuable for environmental monitoring and medical diagnostics, highlighting the compound's relevance in developing sensitive and selective analytical tools (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

Mechanism of Action

Target of Action

It’s known that this compound is used in scientific research for diverse applications, including catalyst synthesis and drug discovery, suggesting it may interact with a variety of molecular targets.

Mode of Action

It’s known that the compound can participate in organic reactions, indicating it may interact with its targets through chemical reactions to induce changes.

Biochemical Pathways

Given its use in catalyst synthesis and drug discovery, it’s likely that the compound may influence various biochemical pathways depending on the context of its application.

Result of Action

Given its use in scientific research, it’s likely that the compound induces a variety of effects depending on the specific context of its application.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-12-8-11-7-9(2)5-6-10(11)3/h5-7,12H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBBMJGRUDOMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283057
Record name N-Ethyl-2,5-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39191-08-7
Record name N-Ethyl-2,5-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39191-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2,5-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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